molecular formula C16H20N4O B1678722 3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine CAS No. 100241-46-1

3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine

Cat. No.: B1678722
CAS No.: 100241-46-1
M. Wt: 284.36 g/mol
InChI Key: DDOAUTHWSCUHQA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of R-61837 involves the reaction of 3-methoxy-6-chloropyridazine with 1-(3-methylphenyl)piperazine under specific conditions. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of R-61837 .

Chemical Reactions Analysis

R-61837 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

R-61837 has been extensively studied for its antiviral properties, particularly against rhinoviruses. Its applications include:

    Chemistry: Used as a reference compound in the study of antiviral agents.

    Biology: Investigated for its effects on viral replication and interaction with viral particles.

    Medicine: Explored as a potential therapeutic agent for the treatment of rhinovirus infections.

    Industry: Utilized in the development of antiviral drugs and formulations

Mechanism of Action

R-61837 exerts its antiviral effects by directly interacting with viral particles. It binds to a specific pocket on the viral capsid, preventing the uncoating of the virus and thereby inhibiting viral replication. This interaction is time-, concentration-, and temperature-dependent, indicating a direct and specific mechanism of action .

Comparison with Similar Compounds

R-61837 is compared with other antirhinoviral agents such as Enviroxime and dichloroflavone. It has been found to be significantly more active against human rhinovirus type 9 and type 2 compared to these compounds. The binding interactions of R-61837 differ from those of other antiviral agents, showing considerable diversity in the nature of antiviral compounds .

Similar compounds include:

R-61837’s unique binding properties and higher potency make it a valuable compound in antiviral research and development.

Properties

CAS No.

100241-46-1

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

3-methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C16H20N4O/c1-13-4-3-5-14(12-13)19-8-10-20(11-9-19)15-6-7-16(21-2)18-17-15/h3-7,12H,8-11H2,1-2H3

InChI Key

DDOAUTHWSCUHQA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)OC

Appearance

Solid powder

100241-46-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-methoxy-6-(4-(3-methylphenyl)-1-piperazinyl)pyridazine
R 61837
R-61837

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred sodium methoxide solution, previously prepared starting from 1.6 parts of sodium in 24 parts of methanol, were added 4 parts of 3-chloro-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine. The whole was stirred and refluxed for 40 hours. After cooling, 25 parts of water were added. The product was filtered off, washed with water and dissolved in trichloromethane. The organic layer was dried, filtered and evaporated. The residue was crystallized from a mixture of 2-propanol and 2,2'-oxybispropane. The product was filtered off and dried, yielding 2 parts (50%) of 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine; mp. 137.1° C. (compound 258).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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